![molecular formula C8H12O3 B2730296 5-Oxaspiro[2.5]octane-1-carboxylic acid CAS No. 1341939-27-2](/img/structure/B2730296.png)
5-Oxaspiro[2.5]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxaspiro[2.5]octane-1-carboxylic acid is a chemical compound with the CAS Number: 1341939-27-2 . It has a molecular weight of 156.18 and its IUPAC name is 5-oxaspiro[2.5]octane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Oxaspiro[2.5]octane-1-carboxylic acid is 1S/C8H12O3/c9-7(10)6-4-8(6)2-1-3-11-5-8/h6H,1-5H2,(H,9,10) . This indicates the presence of a spirocyclic structure in the molecule.Physical And Chemical Properties Analysis
5-Oxaspiro[2.5]octane-1-carboxylic acid is a solid at room temperature . The compound should be stored in a dry room .Scientific Research Applications
Heterospirocyclic Synthons for Peptide Synthesis
- Dipeptide Synthons : The synthesis of heterospirocyclic compounds, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, has been developed for use as novel dipeptide synthons in peptide synthesis. These compounds have shown the ability to undergo expected reactions with carboxylic acids and thioacids, demonstrating their potential as building blocks in the synthesis of peptides and analogues of biologically active compounds (Suter et al., 2000).
Catalytic Oxidation Processes
- Alcohol Oxidation : Research has been conducted on the efficient oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by specific catalyst combinations. This process highlights the importance of certain oxaspiro[2.5]octane derivatives in facilitating oxidation reactions that are crucial in synthetic chemistry (Iwahama et al., 2000).
Enzymatic Selectivity and Detoxification
- Yeast Epoxide Hydrolase Reactivity : The stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes was explored. This research is significant in understanding the enzyme's role in the detoxification of spiroepoxides, which are common motifs in biologically active compounds (Weijers et al., 2007).
Drug Discovery and Novel Molecules
- Construction of Multifunctional Modules : New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as novel, multifunctional, and structurally diverse modules for drug discovery. These efforts showcase the role of oxaspiro[2.5]octane derivatives in the development of new therapeutic agents (Li et al., 2013).
Supramolecular Chemistry
- Supramolecular Aggregation : The study of crystal structures of hydroxycarboxylic acid derivatives, including those related to oxaspiro[2.5]octane, highlights their ability to form supramolecular structures through hydrogen bonding. This research is important for the design of new materials and understanding molecular interactions (Foces-Foces et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
5-oxaspiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-4-8(6)2-1-3-11-5-8/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXIPZDQLVSHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxaspiro[2.5]octane-1-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.